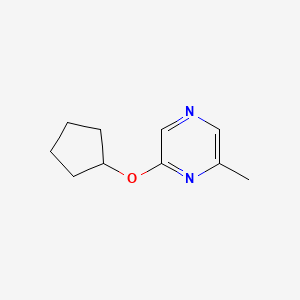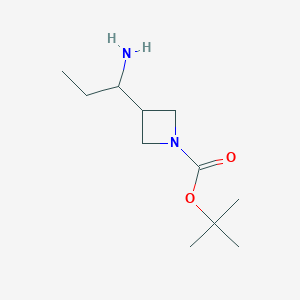
tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 . It is often used in laboratory settings .
Physical And Chemical Properties Analysis
“tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate” has a molecular weight of 194.23 g/mol . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Scientific Research Applications
Synthesis and Modification
Synthesis of Amino Acid-Azetidine Chimeras : Enantiopure azetidine-2-carboxylic acid (Aze) analogs, including those with tert-butyl esters, are synthesized to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Preparation of Protected 3-Haloazetidines : The gram-scale synthesis of protected 3-haloazetidines, valuable in medicinal chemistry, includes the preparation of tert-butyl azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Stereoselective Synthesis of Tricyclic Diproline Analogues : The synthesis involves creating structures that mimic PPII helices, crucial for protein interactions, using tert-butyl azetidine-2-carboxylic acid derivatives (Soicke et al., 2014).
Chemical Modifications and Reactions
Base-promoted α-Alkylation : This process improves yields and diastereoselectivities in the production of α-substituted azetidine-2-carboxylic acid esters, highlighting the compound's versatility in chemical modifications (Tayama, Nishio, & Kobayashi, 2018).
Silylmethyl-substituted Aziridine and Azetidine : These compounds serve as masked dipoles for cycloaddition reactions, demonstrating the utility of tert-butyl azetidine derivatives in complex organic synthesis (Yadav & Sriramurthy, 2005).
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Illustrates the compound's use in creating novel compounds, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Pharmaceutical and Biological Applications
Radiopharmaceutical Synthesis : Synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potentially useful as a ligand for nicotinic receptors, employs tert-butyl azetidine-1-carboxylate derivatives (Karimi & Långström, 2002).
Synthesis of Azetidine Medicinal Intermediate : Research into pharmaceutical intermediates demonstrates the compound's significance in drug development and optimization processes (Yang, 2010).
Synthesis of Substituted Phenyl Azetidines : These compounds, synthesized using tert-butyl azetidine derivatives, have potential as antimicrobial agents, showcasing the compound's role in developing new therapeutics (Doraswamy & Ramana, 2013).
Deprotection and Derivatization Techniques
- Deprotection of tert-Butyl Carbamates, Esters, and Ethers : The mild and selective deprotection conditions for tert-butyl derivatives highlight the compound's versatility in complex organic syntheses (Li et al., 2006).
Safety and Hazards
This compound is considered hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate safety measures such as wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-9(12)8-6-13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQABHQNNJFMISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CN(C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
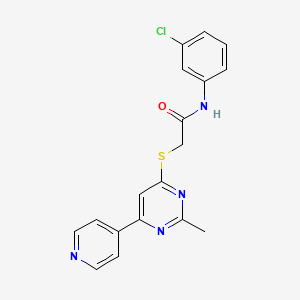

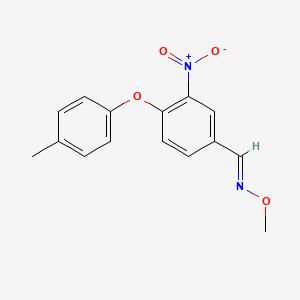
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
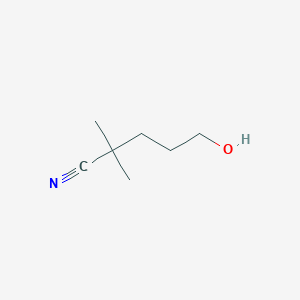
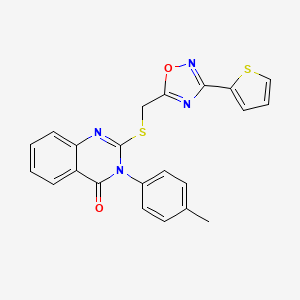
acetate](/img/structure/B2403682.png)
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
